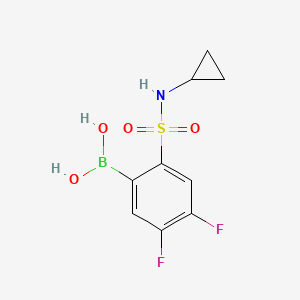
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid
Übersicht
Beschreibung
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid, or 2-CF-DFPBA, is a boronic acid derivative that has been studied for its potential applications in organic synthesis and medicinal chemistry. In particular, it has been used as a reagent in a variety of synthetic transformations, such as Suzuki-Miyaura, Stille, and Heck reactions, to prepare a variety of organic compounds. 2-CF-DFPBA has also been investigated for its potential as an inhibitor of enzymes involved in various metabolic pathways, as well as its potential as a therapeutic agent in the treatment of certain diseases.
Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal in various sensing applications, both homogeneous assays and heterogeneous detection . The compound could potentially be used in the development of sensors that detect specific biological or chemical substances.
Biological Labelling
The unique reactivity of boronic acids with diols also allows them to be used in biological labelling. This can involve tagging biological molecules with a boronic acid derivative for tracking or analytical purposes .
Protein Manipulation and Modification
Boronic acids can form reversible covalent bonds with proteins, particularly those with glycosylation sites. This property is utilized in protein manipulation and modification, which is essential in understanding protein function and in the development of therapeutic agents .
Therapeutic Development
The introduction of boronic acid groups into bioactive molecules has been shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, leading to the improvement of existing activities. This makes boronic acids, including the specified compound, valuable in the synthesis of new medicinal agents .
Separation Technologies
Due to their selective binding properties, boronic acids are used in separation technologies. They can be employed to separate complex mixtures based on molecular recognition, which is particularly useful in the purification of pharmaceuticals .
Material Science
Boronic acids are used as building blocks in material science. They can be incorporated into polymers for controlled release systems, such as insulin delivery, or used in the creation of microparticles for analytical methods .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(cyclopropylsulfamoyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF2NO4S/c11-7-3-6(10(14)15)9(4-8(7)12)18(16,17)13-5-1-2-5/h3-5,13-15H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVOMXHVDZPIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)NC2CC2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(N-cyclopropylsulfamoyl)-4,5-difluorophenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434121.png)
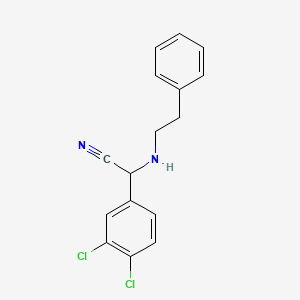
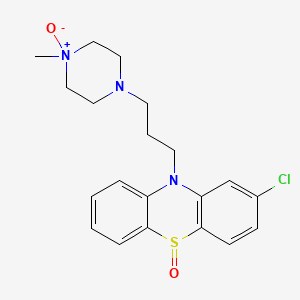
![Dimethyl 1,1'-[oxydi(methylene)]bis(1H-pyrazole-3-carboxylate)](/img/structure/B1434125.png)
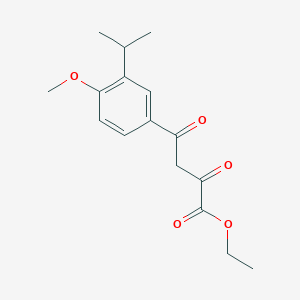
![2-[2,4-dibromo-6-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-acetic Acid](/img/structure/B1434127.png)
![{[4-(Trifluoromethoxy)phenyl]methyl}hydrazine dihydrochloride](/img/structure/B1434129.png)
![9-Chloro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1434133.png)
![1-[(4-Chlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1434134.png)
![Methyl 4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzoate](/img/structure/B1434135.png)
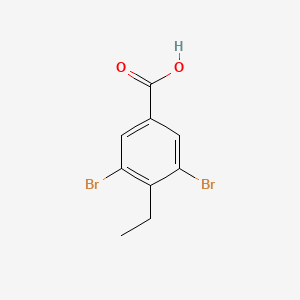
![methyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1434138.png)
![endo-3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B1434139.png)
![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]piperazine hydrochloride](/img/structure/B1434141.png)